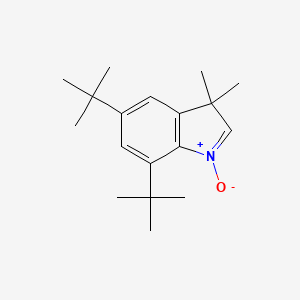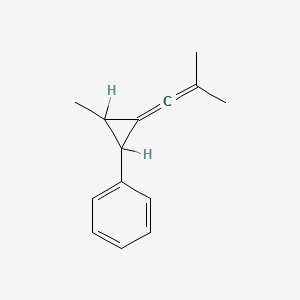![molecular formula C8H12N2 B14688583 7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene CAS No. 31689-32-4](/img/structure/B14688583.png)
7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Propan-2-ylidene)-2,3-diazabicyclo[221]hept-2-ene is a bicyclic compound with a unique structure that includes a diazabicycloheptene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields epoxides, while reduction with LiAlH4 produces amines.
Aplicaciones Científicas De Investigación
7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting or modifying the function of the target molecules. This interaction is facilitated by the compound’s unique bicyclic structure, which allows it to fit into specific binding pockets .
Comparación Con Compuestos Similares
Similar Compounds
2-Norbornene: Another bicyclic compound with similar structural features but different functional groups.
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic core, used in similar applications.
Uniqueness
7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene is unique due to its diazabicycloheptene core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
31689-32-4 |
|---|---|
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
7-propan-2-ylidene-2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H12N2/c1-5(2)8-6-3-4-7(8)10-9-6/h6-7H,3-4H2,1-2H3 |
Clave InChI |
KUJNXDNXJVMMFN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C2CCC1N=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


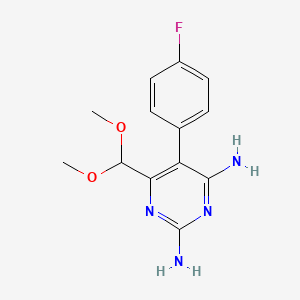
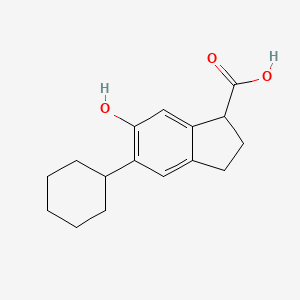
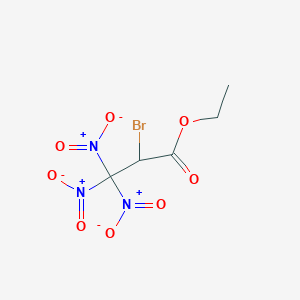
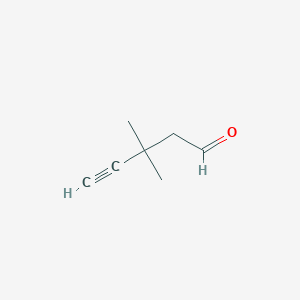


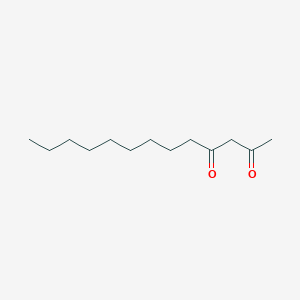

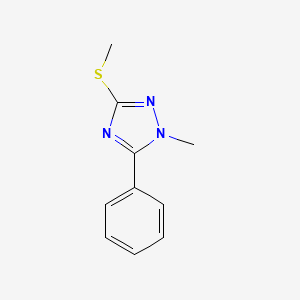

![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)
